molecular formula C7H12ClN3O2 B12218998 Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride

Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride

Cat. No.: B12218998
M. Wt: 205.64 g/mol
InChI Key: DRDQOZHLGNKJMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride typically involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 and the carboxylate group at position 4 makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 3-amino-1-ethylpyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(6(8)9-10)7(11)12-2;/h4H,3H2,1-2H3,(H2,8,9);1H

InChI Key

DRDQOZHLGNKJMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)OC.Cl

Origin of Product

United States

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